molecular formula C21H18Cl2N4 B14148970 N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14148970
M. Wt: 397.3 g/mol
InChI Key: HBGGRAGVKLIEDR-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. The compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 3,5-dichlorophenyl group, a phenyl group, and a propyl group.

Preparation Methods

The synthesis of N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of suitable starting materials under specific reaction conditions. One common method involves the reaction of 3,5-dichloroaniline with 3-phenyl-5-propylpyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative .

Chemical Reactions Analysis

N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other proteins and receptors, modulating various cellular processes .

Comparison with Similar Compounds

N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H18Cl2N4

Molecular Weight

397.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H18Cl2N4/c1-2-6-17-12-20(25-18-10-15(22)9-16(23)11-18)27-21(26-17)19(13-24-27)14-7-4-3-5-8-14/h3-5,7-13,25H,2,6H2,1H3

InChI Key

HBGGRAGVKLIEDR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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